1-(Hydroxymethyl)-3-octadecylurea

Description

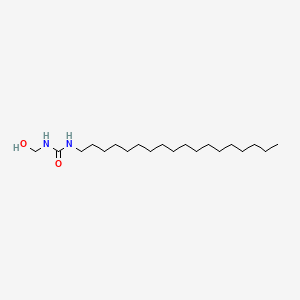

1-(Hydroxymethyl)-3-octadecylurea is a urea derivative characterized by a hydroxymethyl (-CH₂OH) group and a long-chain octadecyl (C₁₈H₃₇) substituent. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their hydrogen-bonding capacity and structural versatility.

Properties

CAS No. |

60696-24-4 |

|---|---|

Molecular Formula |

C20H42N2O2 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1-(hydroxymethyl)-3-octadecylurea |

InChI |

InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(24)22-19-23/h23H,2-19H2,1H3,(H2,21,22,24) |

InChI Key |

AZJVWYOHZJOLDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-octadecylurea can be synthesized through a multi-step chemical reaction involving the reaction of octadecylamine with a hydroxymethyl-containing compound, followed by the introduction of a urea group. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-octadecylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-3-octadecylurea has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, such as in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

1-(Hydroxymethyl)-3-octadecylurea can be compared with other similar compounds, such as 1-(hydroxymethyl)-3-hexadecylurea and 1-(hydroxymethyl)-3-dodecylurea. These compounds share the same functional groups but differ in the length of the alkyl chain. The longer alkyl chain in this compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with lipid membranes.

Comparison with Similar Compounds

Key Comparisons:

Lipophilicity : The octadecyl chain in this compound renders it significantly more lipophilic than analogs with shorter chains (e.g., dodecyl in ) or cyclic substituents (e.g., CYCLURON ). This property may enhance its utility in lipid-based formulations or as a surfactant.

Polarity: The hydroxymethyl group introduces greater polarity compared to CYCLURON’s methyl groups or 1,1-dicyclohexyl-3-methylurea’s nonpolar substituents . This could improve aqueous solubility relative to fully hydrophobic analogs.

Toxicity: Most analogs lack comprehensive toxicity data. For example, 3-[3-(Dimethylamino)propyl]-1-phenylurea has unstudied toxicological profiles despite its polar amine group , whereas CYCLURON’s regulatory data suggest low acute hazards .

Gaps in Knowledge

- Synthetic Optimization: No direct synthesis methods are documented in the evidence, necessitating further research into efficient pathways.

- Toxicological Profiles: Analogous compounds like 3-[3-(Dimethylamino)propyl]-1-phenylurea require rigorous toxicity studies before industrial or medical use .

Biological Activity

1-(Hydroxymethyl)-3-octadecylurea, a compound with the molecular formula C19H39N2O2, is a member of the urea class and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a long hydrophobic octadecyl chain, which is thought to influence its biological interactions. The presence of the hydroxymethyl group enhances its solubility and potential reactivity in biological systems.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Modulation : The compound can interact with specific enzymes, potentially altering their activity. For instance, it has been studied for its effects on protein phosphatase 2A (PP2A), which is involved in various signaling pathways related to cell growth and metabolism .

- Cell Membrane Interaction : The hydrophobic nature of the octadecyl chain allows for integration into lipid membranes, which may affect membrane fluidity and permeability, thus influencing cellular processes.

Biological Activities

This compound has exhibited various biological activities in research studies:

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. These properties are attributed to their ability to disrupt microbial membranes or interfere with metabolic pathways essential for microbial survival. Specific studies have shown promising results against bacterial strains, although detailed data on this compound's efficacy is limited.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. However, further research is necessary to elucidate its efficacy and mechanism in cancer treatment.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on PP2A Modulation : A study demonstrated that compounds modulating PP2A activity could influence cancer cell proliferation. This compound was shown to selectively enhance PP2A methylation status, suggesting a possible role in treating neurodegenerative disorders .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various urea derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, warranting further exploration in clinical settings .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.